1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives like 1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid has been a subject of interest in recent scientific literature . Various intra- and intermolecular reactions have been used to form piperidine derivatives . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)[C@@H]1CCCNC1
. This represents the connectivity and stereochemistry of the molecule . Chemical Reactions Analysis
The Knoevenagel Condensation is a common reaction involving piperidine derivatives . In this reaction, an enol intermediate is formed initially, which then reacts with the aldehyde. The resulting aldol undergoes subsequent base-induced elimination .Scientific Research Applications
Nanomagnetic Reusable Catalyst
1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid (PPCA) has been utilized in the preparation of Fe3O4-PPCA nanoparticles, serving as a nanomagnetic reusable catalyst. This catalyst demonstrates efficiency in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. It offers the advantage of being easily recoverable and reusable without significant loss of catalytic activity (Ghorbani‐Choghamarani & Azadi, 2015).
Spectroscopic and Structural Studies
PPCA has been studied for its ability to form stable hydrogen-bonded complexes, as evidenced in the spectroscopic and theoretical studies involving (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate (Anioła et al., 2016). Such studies are vital for understanding the molecular interactions and structural properties of PPCA-related compounds.
Synthesis of Derivatives
Research has shown that PPCA can be a critical component in the synthesis of various derivatives, including 5-hydroxy-2H-pyrrol-2-one derivatives. This synthesis demonstrates the versatility of PPCA in creating a wide range of chemical compounds for potential applications in different fields (Fan et al., 2007).
Electrochemical Studies
PPCA has been involved in the synthesis of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, which are important in understanding their cardiovascular activity and electrochemical oxidation properties. Such studies are crucial for the development of new pharmacological agents (Krauze et al., 2004).
Inhibition of Matrix Metalloproteinases
PPCA-containing carboxylic acids have been synthesized and found effective in inhibiting matrix metalloproteinases (MMPs). This application is significant in the field of medicinal chemistry, particularly in developing treatments for conditions involving MMPs (Pikul et al., 2001).
Radiolabelling Studies
PPCA derivatives have been synthesized and radiolabelled for potential use as brain imaging agents. This application is particularly relevant in medical diagnostics and neurological research (Trabelsi et al., 2008).
Mechanism of Action
Target of Action
Similar compounds such as ®-(-)-3-piperidinecarboxylic acid have been shown to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.
Mode of Action
For instance, ®-(-)-3-Piperidinecarboxylic acid inhibits the uptake of GABA, thereby increasing the concentration of GABA in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .
Biochemical Pathways
If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it may influence the gabaergic system, which plays a crucial role in numerous physiological and pathological processes, including sleep, anxiety, and epilepsy .
Result of Action
If it acts similarly to ®-(-)-3-piperidinecarboxylic acid, it may enhance the inhibitory effects of gaba on neuronal activity, potentially leading to sedative, anxiolytic, and anticonvulsant effects .
Safety and Hazards
Properties
IUPAC Name |
1-(cyclohexanecarbonyl)piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(10-5-2-1-3-6-10)14-8-4-7-11(9-14)13(16)17/h10-11H,1-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDFYTDQOVVXPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228939 | |
Record name | 1-(Cyclohexylcarbonyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901228939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436093-18-4 | |
Record name | 1-(Cyclohexylcarbonyl)-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436093-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Cyclohexylcarbonyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901228939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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